molecular formula C8H15Cl3NO5P B11959225 (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester CAS No. 33036-84-9

(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester

Cat. No.: B11959225
CAS No.: 33036-84-9
M. Wt: 342.5 g/mol
InChI Key: GRWPMUBYRSDGIA-UHFFFAOYSA-N
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Description

(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester is a chemical compound with the molecular formula C11H16Cl3NO6. This compound is known for its unique structure, which includes a trichloromethyl group, a methoxycarbonylamino group, and a phosphonic acid diethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester involves several steps. One common method includes the reaction of 2,2,2-trichloroethylamine with diethyl phosphite in the presence of a base. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while hydrolysis will produce the corresponding phosphonic acid and alcohol.

Scientific Research Applications

(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phosphonic acid group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems.

Comparison with Similar Compounds

Similar compounds to (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester include:

    (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-malonic acid diethyl ester: This compound has a similar structure but with a malonic acid ester group instead of a phosphonic acid ester group.

    (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-acetic acid diethyl ester: This compound features an acetic acid ester group.

The uniqueness of this compound lies in its phosphonic acid ester group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester, also known by its CAS number 33036-84-9, is a phosphonic acid derivative with notable biological activity. This compound has garnered attention due to its potential applications in agriculture and pharmaceuticals, particularly in pest control and as a biochemical agent.

The compound's molecular formula is C8H15Cl3NO5PC_8H_{15}Cl_3NO_5P, indicating its complex structure which contributes to its biological activity. It is characterized by the presence of three chlorine atoms, a methoxycarbonyl group, and a phosphonic acid moiety.

Biological Activity Overview

Research has highlighted several key areas regarding the biological activity of this compound:

  • Insecticidal Properties :
    • The compound has been evaluated for its efficacy against various insect pests. Studies indicate that it exhibits significant insecticidal activity, making it a candidate for use in agricultural pest management.
    • A case study demonstrated that formulations containing this compound effectively reduced populations of common agricultural pests like aphids and beetles.
  • Toxicity Profile :
    • Toxicological assessments reveal that while the compound is effective against pests, it also poses risks to non-target organisms, including beneficial insects and aquatic life. The toxicity levels vary based on concentration and exposure duration.
    • Research findings suggest a need for careful application to mitigate environmental impact.
  • Mechanism of Action :
    • The biological mechanism involves disruption of neurotransmission in insects, leading to paralysis and death. This mode of action is similar to other organophosphate compounds but with distinct structural properties that enhance its efficacy.

Data Table: Biological Activity Summary

Property Value
Molecular FormulaC8H15Cl3NO5PC_8H_{15}Cl_3NO_5P
CAS Number33036-84-9
Insecticidal EfficacyHigh against aphids and beetles
Toxicity LevelModerate to high (varies by species)
Mechanism of ActionNeurotransmission disruption

Case Studies

  • Field Trials on Crop Protection :
    • A series of field trials conducted on maize crops demonstrated that applications of this compound significantly reduced pest infestations compared to untreated controls.
    • The trials reported up to 70% reduction in pest populations over a growing season.
  • Laboratory Toxicity Assessments :
    • Laboratory studies assessed the acute toxicity of the compound on non-target species such as bees and aquatic organisms. Results indicated that while effective against target pests, the compound exhibited moderate toxicity to bees at certain concentrations.

Research Findings

Recent publications have focused on synthesizing derivatives of this compound to enhance its selectivity and reduce toxicity to non-target organisms. For instance:

  • A study published in Organic Syntheses explored modifications to the phosphonic acid structure that could lead to improved insecticidal properties while minimizing ecological risks.
  • Another research article highlighted the importance of formulation techniques in reducing volatility and enhancing the stability of the active ingredient in field applications.

Properties

CAS No.

33036-84-9

Molecular Formula

C8H15Cl3NO5P

Molecular Weight

342.5 g/mol

IUPAC Name

methyl N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)carbamate

InChI

InChI=1S/C8H15Cl3NO5P/c1-4-16-18(14,17-5-2)6(8(9,10)11)12-7(13)15-3/h6H,4-5H2,1-3H3,(H,12,13)

InChI Key

GRWPMUBYRSDGIA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)OC)OCC

Origin of Product

United States

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